5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide
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Overview
Description
5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide is a synthetic organic compound that features a bromine atom, a thiophene ring, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide typically involves multiple steps:
Formation of the Carboxamide Group: This step involves the reaction of the brominated pyridine with an appropriate amine to form the carboxamide group.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, borane, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, organometallic reagents.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide, cyanide, or other substituted derivatives.
Scientific Research Applications
5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The presence of the thiophene ring makes this compound a candidate for the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyridine and thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring can facilitate binding to these targets, while the hydroxyl and carboxamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-{2-hydroxy-2-[(thiophen-2-yl)methyl]propyl}pyridine-3-carboxamide: Similar structure but with a thiophene ring at a different position.
5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-bromo-N-{2-hydroxy-2-[(furan-3-yl)methyl]propyl}pyridine-3-carboxamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
The uniqueness of 5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the bromine atom, thiophene ring, and hydroxyl group can lead to distinct reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-14(19,5-10-2-3-20-8-10)9-17-13(18)11-4-12(15)7-16-6-11/h2-4,6-8,19H,5,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVSMSCPHSZLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CN=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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